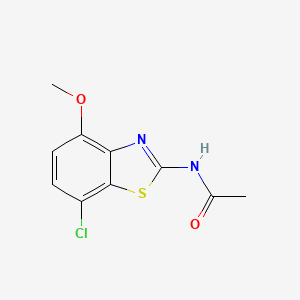

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

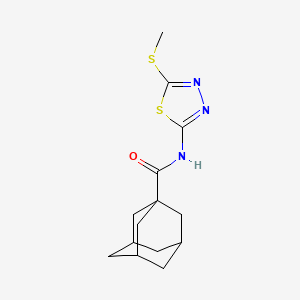

“N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with the IUPAC name N1- (7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N~3~,N~3~-dimethyl-1,3-propanediamine . It has a molecular weight of 299.82 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18ClN3OS/c1-17(2)8-4-7-15-13-16-11-10(18-3)6-5-9(14)12(11)19-13/h5-6H,4,7-8H2,1-3H3, (H,15,16) . This code provides a detailed description of the molecule’s structure.Aplicaciones Científicas De Investigación

Antimicrobial Applications

Compounds derived from N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide have shown notable antimicrobial activities. For example, derivatives such as N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamides demonstrated significant antimicrobial activities against pathogenic bacteria and Candida species, with certain compounds being particularly effective against fungi, suggesting their potential in developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).

Antitumor Applications

The synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and their evaluation for antitumor activities have been conducted, revealing that some derivatives exhibit considerable anticancer activity against various cancer cell lines. This indicates the therapeutic potential of benzothiazole derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Anti-inflammatory Applications

Research into novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives has been conducted to assess their anti-inflammatory and antioxidant activities. Some compounds exhibited excellent anti-inflammatory activity, highlighting the potential for developing new anti-inflammatory drugs (Koppireddi et al., 2013).

Analgesic Activities

Some acetamide derivatives have been investigated for their analgesic properties. Compounds synthesized and tested demonstrated significant analgesic effects in various models, indicating their potential for pain management (Kaplancıklı et al., 2012).

Spectroscopic and Computational Studies

Spectroscopic and quantum mechanical studies have been performed on benzothiazolinone acetamide analogs to understand their photophysical properties, ligand-protein interactions, and potential in photovoltaic efficiency modeling. These studies contribute to the understanding of the molecular properties of benzothiazole derivatives and their applications in various technological and biological fields (Mary et al., 2020).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential for the survival of mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been reported to inhibit various enzymes, such as dihydroorotase, dna gyrase, and uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), which are crucial for bacterial survival .

Biochemical Pathways

The inhibition of enzymes like dihydroorotase, dna gyrase, and murb suggests that it may interfere with nucleic acid synthesis and cell wall biosynthesis .

Result of Action

Based on the reported activities of benzothiazole derivatives, it can be inferred that the compound may lead to the inhibition of bacterial growth by disrupting essential biochemical pathways .

Direcciones Futuras

The development of novel antibiotics to control resistance problems is crucial. Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The findings of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

Propiedades

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c1-5(14)12-10-13-8-7(15-2)4-3-6(11)9(8)16-10/h3-4H,1-2H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKURVFKAMSOIGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2806017.png)

![(E)-1-(4-methylbenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate](/img/structure/B2806021.png)

![N-[3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butyl]prop-2-enamide](/img/structure/B2806024.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2806031.png)

![N-(2-chlorobenzyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2806034.png)